N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a unique synthetic compound, noted for its complex structure and diverse functional groups. This compound has generated interest in various fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N5OS/c25-21(26)18-6-16(15-1-2-15)27-20-7-17(30-31(18)20)22(32)29-23-28-19(11-33-23)24-8-12-3-13(9-24)5-14(4-12)10-24/h6-7,11-15,21H,1-5,8-10H2,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQMFHSRUBCNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=NC(=CS4)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions, starting from commercially available reagents. The route may include the formation of intermediate products such as pyrazolo[1,5-a]pyrimidines, which are then functionalized to introduce the adamantyl, thiazolyl, cyclopropyl, and difluoromethyl groups. Key reaction steps might involve cyclization, nucleophilic substitution, and amidation, each requiring specific conditions like controlled temperatures, solvent choices, and catalysts.
Industrial Production Methods: : In an industrial setting, scaling up the synthesis involves optimizing reaction conditions for higher yields and purity. This includes using larger reactors, maintaining stringent controls over reaction parameters, and ensuring efficient separation and purification processes, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: : N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various reactions including:
Oxidation: This can modify specific groups, potentially altering the compound's biological activity.
Reduction: Could selectively reduce functional groups, impacting stability and reactivity.
Substitution: Common in modifying the cyclopropyl or adamantyl groups, utilizing halogenation or alkylation techniques.
Common Reagents and Conditions: : Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and alkylating agents (e.g., alkyl halides). Reactions are conducted under conditions such as controlled pH, inert atmospheres, and varying temperatures to ensure selectivity and yield.
Major Products: : Reaction outcomes can result in derivatives with altered pharmacological profiles or enhanced chemical stability.
Scientific Research Applications
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been explored in:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its distinct structure.
Medicine: : Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: : Examined for its utility in materials science, possibly as a component in advanced materials with specific desired properties.
Mechanism of Action
The compound's mechanism of action can vary, but generally involves:
Molecular Targets: : It may bind to specific proteins or enzymes, affecting their activity.
Pathways Involved: : Interaction with molecular pathways can lead to modulation of biological processes, such as inhibition of enzyme activity or blocking receptor sites, influencing cellular responses.
Comparison with Similar Compounds
Compared to other compounds with similar backbones, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the unique combination of its functional groups, offering distinct chemical and biological properties.
Similar Compounds
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxamide.
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide.
Each variant provides insight into how subtle changes in structure can impact the compound's overall properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
